1-(4-Chlorophenyl)propan-1-one oxime
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-(4-Chlorophenyl)propan-1-one oxime can undergo various reactions:
Oximation Reaction: As mentioned earlier, the oximation reaction converts the ketone group of 1-(4-chlorophenyl)propan-1-one into an oxime.
Other Reactions: While specific reactions involving this compound are less well-documented, it may participate in typical oxime reactions, such as nucleophilic additions and rearrangements.
Scientific Research Applications
1-(4-Chlorophenyl)propan-1-one oxime finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Industry: Its derivatives may have applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The specific mechanism of action for 1-(4-Chlorophenyl)propan-1-one oxime remains an area of ongoing research. its oxime functionality suggests potential interactions with biological targets, possibly involving nucleophilic attack or coordination.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare 1-(4-Chlorophenyl)propan-1-one oxime with related oximes and ketones. Its uniqueness lies in the combination of the chlorophenyl group and the oxime moiety.
Properties
CAS No. |
2170885-37-5 |
---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3/b11-9- |
InChI Key |
JOHMPLNVDHNKFD-LUAWRHEFSA-N |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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